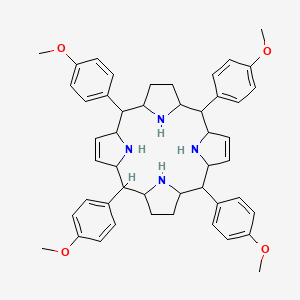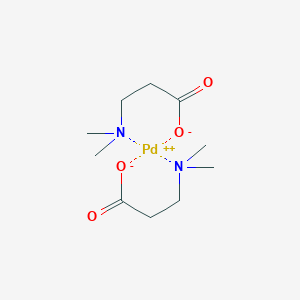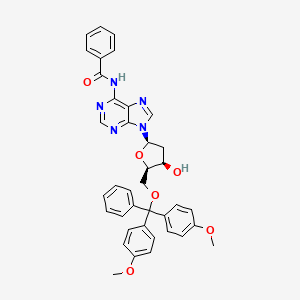
N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is a nucleoside analog used in the synthesis of oligonucleotides. This compound is a derivative of 2’-deoxyadenosine, where the hydroxyl group at the 5’ position is protected by a 4,4’-dimethoxytrityl (DMT) group, and the amino group at the N6 position is protected by a benzoyl group. These protective groups are crucial for preventing undesired side reactions during oligonucleotide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine involves several steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Protection of the N6-Amino Group: The N6-amino group is protected by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using column chromatography and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine undergoes several types of reactions:
Deprotection Reactions: The protective groups can be removed under acidic or basic conditions to yield the free nucleoside.
Phosphoramidite Coupling: The compound can be converted to its phosphoramidite form, which is then used in oligonucleotide synthesis.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT group removal; basic conditions (e.g., ammonia) for benzoyl group removal.
Phosphoramidite Coupling: Phosphorodiamidite reagents in the presence of a weak acid catalyst.
Major Products
Deprotected Nucleoside: 2’-Deoxyadenosine.
Phosphoramidite Derivative: Used in oligonucleotide synthesis.
Applications De Recherche Scientifique
N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is widely used in scientific research:
Chemistry: As a building block in the synthesis of oligonucleotides.
Biology: In the study of DNA and RNA interactions and functions.
Medicine: In the development of antisense therapies and diagnostic tools.
Industry: In the production of synthetic genes and probes for genetic research.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into synthetic oligonucleotides. The protective groups prevent undesired reactions during synthesis, ensuring the correct sequence and structure of the oligonucleotide. Once incorporated, the protective groups are removed, and the oligonucleotide can interact with its target molecules, such as DNA or RNA, to modulate their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N(6)-Benzoyl-2’-Deoxyadenosine: Lacks the 5’-DMT protection.
5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxyadenosine: Lacks the N6-benzoyl protection.
2’-Deoxyadenosine: The unprotected form.
Uniqueness
N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is unique due to the dual protection of both the 5’-hydroxyl and N6-amino groups. This dual protection is essential for its use in oligonucleotide synthesis, providing stability and preventing side reactions.
Propriétés
Formule moléculaire |
C38H35N5O6 |
|---|---|
Poids moléculaire |
657.7 g/mol |
Nom IUPAC |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-32-31(44)21-33(49-32)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32-,33-/m1/s1 |
Clé InChI |
LPICNYATEWGYHI-WRVRXEDSSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
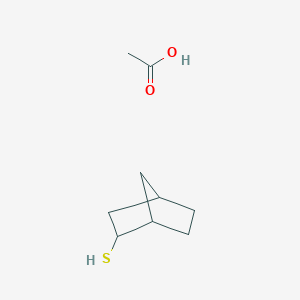


![6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one](/img/structure/B13404374.png)
![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)
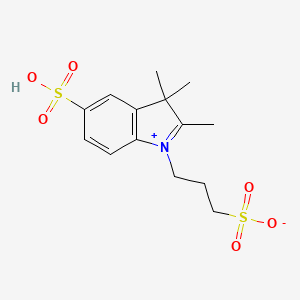
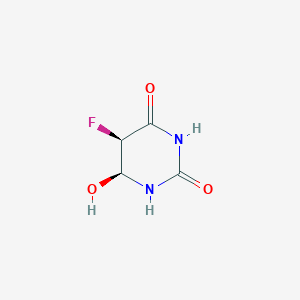
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
